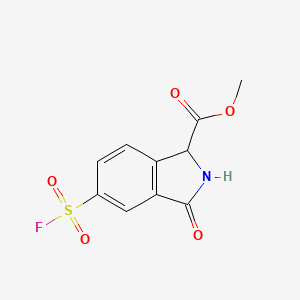

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Description

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a heterocyclic compound featuring a fused isoindole scaffold with a fluorosulfonyl (-SO₂F) substituent at position 5, a ketone group at position 3, and a methyl ester at position 1. Its structural complexity and functional diversity make it a candidate for studying sulfonation reactions, enzyme inhibition, or as a building block in organic synthesis.

Properties

Molecular Formula |

C10H8FNO5S |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |

InChI |

InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |

InChI Key |

RBMNAXKOYWDHGS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Isoindole Derivatives

One of the most established methods involves reacting isoindole derivatives with fluorosulfonic acid or its derivatives (such as fluorosulfonyl chlorides) under controlled conditions to selectively introduce the fluorosulfonyl group at the 5-position.

Isoindole derivative + fluorosulfonic acid → Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Multi-step Synthesis via Functionalized Intermediates

An alternative approach involves synthesizing a fluorosulfonyl-substituted intermediate first, followed by cyclization:

- Preparation of a suitable precursor bearing a leaving group at the 5-position (e.g., halogen or nitro).

- Nucleophilic substitution with a fluorosulfonyl source.

- Cyclization to form the isoindole ring with the fluorosulfonyl group attached.

This method allows for better control over regioselectivity and functional group compatibility.

Use of Protecting Groups and Sequential Functionalization

In complex syntheses, protecting groups are employed to safeguard reactive sites, enabling selective fluorosulfonylation. After introducing the fluorosulfonyl group, deprotection and cyclization steps yield the target compound.

Reaction Conditions and Optimization

Kinetic and Mechanistic Insights

Kinetic studies suggest that the sulfonylation proceeds via nucleophilic attack of the isoindole nitrogen or aromatic ring, with the fluorosulfonyl group acting as an electrophile. The reaction rate is influenced by electronic effects of substituents on the precursor and the reaction temperature.

Purification and Characterization

Post-reaction, purification typically involves:

- Column chromatography using silica gel with suitable eluents (e.g., dichloromethane/methanol).

- Recrystallization from solvents like ethyl acetate or ethanol.

- Characterization via NMR (both ^1H and ^19F), mass spectrometry, and IR spectroscopy to confirm the incorporation of the fluorosulfonyl group and heterocyclic structure.

Summary of Data and Material Compatibility

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a range of functionalized isoindole derivatives .

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. The compound’s isoindole ring also plays a role in stabilizing these interactions and enhancing its reactivity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Core Structure: The isoindole scaffold in the target compound introduces steric constraints and electronic effects distinct from simpler indole or dihydroindole systems. The fused benzene ring in isoindole enhances aromatic stabilization compared to non-fused indoles .

Substituent Effects: Fluorosulfonyl (-SO₂F) vs. This contrasts with the inertness of -F in compounds like Ethyl 5-fluoroindole-2-carboxylate . Ester Position: The methyl ester at C1 in the target compound may exhibit different hydrolytic stability compared to C2/C3 esters in analogues due to steric protection from the fused ring.

Functional Group Synergy : The ketone at C3 in the target compound could participate in hydrogen bonding or tautomerism, a feature absent in carboxamide derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .

Physicochemical and Reactivity Comparisons

Table 2: Inferred Physicochemical Properties

Reactivity Insights :

- The fluorosulfonyl group in the target compound is prone to hydrolysis under basic conditions, forming sulfonic acids, whereas the fluoro substituent in analogues is generally inert under similar conditions .

Biological Activity

Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula: C10H10FNO4S

- Molecular Weight: 253.25 g/mol

- IUPAC Name: this compound

The structure consists of an isoindole core with a fluorosulfonyl group, which is known to enhance reactivity and biological interaction potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Pseudomonas aeruginosa | 15 µM |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have indicated that the compound can induce apoptosis in certain types of cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 7.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 12.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 9.0 | Inhibition of mitochondrial respiration |

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes: The fluorosulfonyl group may interact with specific enzymes involved in cellular metabolism, disrupting normal function.

- Alteration of Cell Signaling Pathways: The compound may interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

A notable case study involved the administration of this compound in animal models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may have therapeutic potential in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving fluorosulfonyl-containing precursors. A reflux system with acetic acid and sodium acetate (0.1–0.11 mol ratio) under controlled heating (3–5 hours) is effective for forming crystalline intermediates . Yield optimization requires monitoring reaction progress via TLC or HPLC and recrystallization from DMF/acetic acid mixtures to purify the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the fluorosulfonyl and isoindole moieties?

- Methodological Answer :

- NMR : NMR is critical for identifying fluorosulfonyl group environments, while and NMR resolve isoindole ring protons and carbonyl carbons .

- IR : Stretching vibrations at 1750–1700 cm confirm the carbonyl group, while S=O stretches (~1350 cm) validate the fluorosulfonyl moiety .

- X-ray crystallography : Resolves spatial arrangement of the isoindole core and fluorosulfonyl substituents, though crystal growth may require slow evaporation from DMSO .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when confirming the presence of reactive functional groups in this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR band splitting) may arise from solvent interactions or tautomerism. Use deuterated solvents (DMSO-d) to stabilize reactive groups and conduct variable-temperature NMR to detect dynamic processes. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What experimental design considerations are critical when assessing the compound's stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Split-plot designs : Assign environmental factors (pH, temperature) as subplots and stability metrics (e.g., degradation half-life) as responses, with 4–5 replicates per condition .

- Accelerated stability testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf-life .

Q. What methodological approaches are recommended for studying the reactivity of the fluorosulfonyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Track reaction progress with nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy. Calculate rate constants under varying solvent polarities (e.g., DMF vs. acetonitrile) .

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and transition states, validating with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.